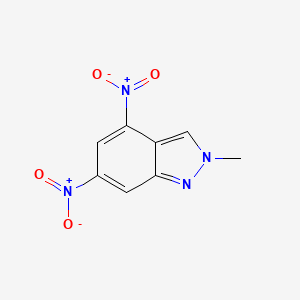

2-methyl-4,6-dinitro-2H-indazole

Description

Conceptual Framework of Indazole Heterocycles and their Chemical Significance

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂. nih.gov Its structure, which features a pyrazole (B372694) ring fused to a benzene (B151609) ring, gives rise to a 10π electron system. nih.govresearchgate.net This unique electronic arrangement is a key contributor to its chemical properties and biological activity. The indazole nucleus is a versatile pharmacophore, meaning it is a privileged structural motif in drug discovery. pnrjournal.comnih.gov Its significance is highlighted by its presence in a range of FDA-approved drugs, including:

Axitinib and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy. nih.govnih.gov

Niraparib: A PARP inhibitor for treating certain types of cancer. nih.govnih.gov

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID). nih.govnih.gov

Granisetron: A 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea. pnrjournal.comaustinpublishinggroup.com

Beyond their role in pharmaceuticals, indazoles serve as valuable synthons—building blocks for the synthesis of more complex heterocyclic systems. austinpublishinggroup.com The planar nature of the indazole ring allows for a wide array of derivatives through functionalization at various positions, making it a critical intermediate in the production of dyes, agrochemicals, and other specialized chemicals. nih.gov

Distinction and Unique Characteristics of the 2H-Indazole Tautomeric Subclass

A defining feature of the indazole system is annular tautomerism, where the proton on the nitrogen atom can reside on either nitrogen of the pyrazole ring. This results in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov

The 1H-tautomer is generally the more stable and predominant form, a characteristic confirmed by both theoretical calculations and experimental observations. nih.govrsc.org Ab initio calculations show the 1H-tautomer to be more stable than the 2H form by approximately 3.6-4.1 kcal/mol. rsc.org This stability difference significantly influences the synthesis, reactivity, and physicochemical properties of indazole derivatives. nih.gov

The two subclasses possess distinct electronic characteristics. 1H-indazoles are considered to have benzenoid properties, characteristic of a classic aromatic system. In contrast, 2-substituted 2H-indazoles exhibit an ortho-quinoid character, which alters their reactivity and electronic profile. nih.gov The synthesis of specific 2H-indazole isomers can be challenging, as reactions like N-alkylation on an unsubstituted indazole ring often yield a mixture of N-1 and N-2 products. Consequently, a variety of regioselective synthetic strategies have been developed to afford pure 2H-indazoles, which are frequently utilized in drug design. nih.govorganic-chemistry.org

Historical Perspectives and Foundational Syntheses of Dinitro-Substituted Indazoles

Historically, the synthesis of the indazole ring system was achieved through methods like the cyclization of N-nitroso-o-toluidines, a process known since the early 20th century. google.com The introduction of substituents, particularly electron-withdrawing nitro groups, presents additional synthetic challenges. Direct electrophilic nitration of heterocyclic rings can be difficult, especially on substrates that are already electron-deficient, often leading to low yields or extensive side reactions. researchgate.net

A key advancement in the synthesis of dinitro-substituted indazoles came from research focused on the chemical utilization of the explosive 2,4,6-trinitrotoluene (B92697) (TNT). sci-hub.se An efficient, multi-step method was developed for producing 2-substituted-4,6-dinitro-2H-indazoles from either TNT or its derivative, 2,4,6-trinitrobenzaldehyde (B1619841) (TNBA). sci-hub.seresearchgate.net The general synthetic pathway is as follows:

Azomethine Formation: Condensation of TNBA with a primary amine or hydrazine (B178648) to form a C-(2,4,6-trinitrophenyl)-N-R-azomethine.

Nucleophilic Aromatic Substitution: Regiospecific replacement of the ortho-nitro group (at the C2 position) of the trinitrophenyl ring with an azido (B1232118) group using sodium azide (B81097) (NaN₃). The steric hindrance from the adjacent substituent is believed to facilitate the selective substitution of this specific nitro group. sci-hub.se

Thermolytic Cyclization: Heating the resulting azide intermediate causes it to undergo thermolysis. The azide decomposes, and the resulting nitrene intermediate cyclizes to form the stable five-membered pyrazole ring, yielding the final 2-R-4,6-dinitro-2H-indazole product in high yields. sci-hub.seresearchgate.net

This pathway provided the first access to this class of previously unknown dinitro-2H-indazoles. sci-hub.se

Scope and Research Trajectories Pertaining to 2-Methyl-4,6-dinitro-2H-indazole

The compound this compound is a specific derivative within the class of energetic materials first synthesized from TNT. While foundational research has established a robust synthetic route for 2-aryl and 2-(substituted amine)-4,6-dinitro-2H-indazoles, specific studies focusing exclusively on the 2-methyl analogue are not extensively documented in the available literature. sci-hub.se

The primary research trajectory for this compound and its analogues stems directly from the synthetic work of Kuvshinov et al. sci-hub.se Their investigation demonstrated the feasibility of creating these highly nitrated heterocyclic systems. The research provided detailed characterization of several derivatives, offering insight into the properties of the 2-R-4,6-dinitro-2H-indazole scaffold.

The table below, based on the foundational synthesis paper, details the properties of related analogues, which serve as representative examples for this class of compounds. sci-hub.se The synthesis of the target compound, this compound, would be expected to follow the same established three-step process, starting with the condensation of 2,4,6-trinitrobenzaldehyde with methylamine (B109427) or methylhydrazine.

| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | 1H NMR Data (δ, ppm) |

|---|---|---|---|---|

| 3a | Phenyl | 96 | 210-211 | 9.14 (s, 1H, H-3), 8.78 (d, 1H, H-5), 8.35 (d, 1H, H-7), 7.95-8.05 (m, 2H, Ar), 7.55-7.70 (m, 3H, Ar) |

| 3e | Dimethylamino | 85 | 178-179 | 8.83 (d, 1H, H-5), 8.52 (s, 1H, H-3), 8.35 (d, 1H, H-7), 3.32 (s, 6H, 2CH₃) |

| 3g | Anilino | 92 | 225-226 | 9.01 (d, 1H, H-5), 8.84 (s, 1H, H-3), 8.44 (d, 1H, H-7), 7.45 (t, 2H, Ar), 7.20 (t, 1H, Ar), 6.95 (d, 2H, Ar) |

Further research could explore the energetic properties of this compound or evaluate its potential as an intermediate for other functional materials, building upon the established synthetic framework.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4,6-dinitroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4/c1-10-4-6-7(9-10)2-5(11(13)14)3-8(6)12(15)16/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGZFDCUEMQLPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=CC(=CC2=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 2 Methyl 4,6 Dinitro 2h Indazole

Solid-State Structural Analysis via X-ray Crystallography

Detailed Crystal Structure Determination and Unit Cell Parameters

The crystal structure of 2-methyl-6-nitro-2H-indazole was determined using single-crystal X-ray diffraction. researchgate.netnih.gov The compound crystallizes in the monoclinic space group P21/c. researchgate.net The unit cell parameters for this analogue are detailed in the table below. It is anticipated that the introduction of an additional nitro group at the 4-position in 2-methyl-4,6-dinitro-2H-indazole would lead to variations in these parameters due to changes in molecular packing and intermolecular forces.

| Parameter | Value |

|---|---|

| a (Å) | 3.793(3) |

| b (Å) | 12.200(8) |

| c (Å) | 16.675(11) |

| β (°) | 95.722(9) |

| Volume (ų) | 767.7(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.533 |

Analysis of Molecular Conformation and Dihedral Angles within the Indazole System

In the solid state, the indazole ring system of 2-methyl-6-nitro-2H-indazole is nearly planar. nih.gov The dihedral angle between the pyrazole (B372694) and benzene (B151609) rings is minimal, indicating a high degree of coplanarity. nih.gov The methyl group is attached to the N2 atom of the indazole ring. The nitro group at the 6-position is slightly twisted out of the plane of the benzene ring. For this compound, it is expected that both nitro groups would exhibit some degree of torsion with respect to the aromatic ring due to steric hindrance and electronic effects.

High-Resolution Solution-State Spectroscopic Techniques

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a complete set of 1D and 2D NMR data for this compound is not explicitly detailed in a single comprehensive study, information can be pieced together from related research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Assignments

A study on the synthesis of various 2-R-4,6-dinitro-2H-indazoles provides some ¹H NMR data for this class of compounds. researchgate.net The chemical shifts of the protons in the aromatic region and the methyl group protons provide key information for confirming the structure.

¹H NMR: The proton NMR spectrum of a typical 2-R-4,6-dinitro-2H-indazole would show distinct signals for the aromatic protons and the protons of the substituent at the 2-position. For this compound, one would expect to see signals corresponding to the two aromatic protons on the dinitrophenyl ring and a singlet for the methyl group protons.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the carbon atoms in the indazole ring system and the methyl group. The chemical shifts of the carbons attached to the nitro groups would be significantly deshielded.

A study on related nitroindazole derivatives provides insights into the expected chemical shifts in both ¹H and ¹³C NMR spectra. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 8.0 - 9.0 | Two distinct signals for H-5 and H-7. |

| ¹H (CH₃) | ~4.0 | A singlet for the N-methyl group. |

| ¹³C (Aromatic) | 110 - 150 | Carbons attached to nitro groups will be downfield. |

| ¹³C (CH₃) | ~35-45 | Signal for the N-methyl carbon. |

Advanced 2D-NMR Experiments for Connectivity and Stereochemistry

Advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY: A COSY spectrum would reveal the coupling between adjacent protons, helping to confirm the positions of the aromatic protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the known proton assignments.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and confirming the position of the methyl group on the nitrogen atom and the nitro groups on the benzene ring.

While specific 2D-NMR data for this compound is not available in the searched literature, the application of these techniques would be standard practice for the complete structural elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

The key functional groups contributing to the vibrational spectrum are the dinitro-substituted indazole ring and the N-methyl group. The nitro group (NO₂) vibrations are typically strong and easily identifiable. The asymmetric stretching vibrations of the C-NO₂ bonds are expected to appear in the range of 1530-1560 cm⁻¹, while the symmetric stretching vibrations are found at lower frequencies, typically between 1340 and 1370 cm⁻¹. The presence of two nitro groups on the aromatic ring will likely result in strong, distinct bands in these regions of the IR and Raman spectra.

The indazole ring itself will exhibit a series of characteristic C-H, C=C, and C=N stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and benzene rings will produce a complex pattern of bands in the 1400-1600 cm⁻¹ region. The N-methyl group will show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations at approximately 1450 cm⁻¹.

A summary of the expected vibrational bands for this compound is presented in the table below. These assignments are based on established correlations and provide a basis for the identification and characterization of the compound using vibrational spectroscopy.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric Stretching | C-NO₂ | 1530 - 1560 | Strong |

| Symmetric Stretching | C-NO₂ | 1340 - 1370 | Strong |

| Stretching | Aromatic C-H | 3000 - 3100 | Medium to Weak |

| Stretching | C=C, C=N | 1400 - 1600 | Medium to Strong |

| Stretching | N-CH₃ | 2850 - 2960 | Medium |

| Bending | N-CH₃ | ~1450 | Medium |

| Bending (in-plane) | Aromatic C-H | 1000 - 1300 | Medium |

| Bending (out-of-plane) | Aromatic C-H | 675 - 1000 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and structure of a molecule. The exact mass of this compound (C₈H₆N₄O₄) can be calculated and then compared with the experimentally determined value from HRMS to confirm its identity.

The synthesis and mass spectral characterization of this compound have been reported in the literature. sci-hub.se The reported mass spectrometry data for this compound shows a molecular ion peak [M]⁺ that corresponds to its molecular weight. sci-hub.se

The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure. For this compound, the fragmentation is expected to involve the loss of the nitro groups (NO₂) and potentially the methyl group (CH₃). The stability of the indazole ring would likely lead to characteristic fragments derived from the core heterocyclic structure. While a detailed fragmentation analysis is not available in the reviewed literature, a general pathway can be proposed. The initial fragmentation would likely involve the loss of a nitro group, followed by the loss of the second nitro group or other small neutral molecules like CO or N₂.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆N₄O₄ |

| Calculated Exact Mass | 222.0392 g/mol |

| Reported m/z [M]⁺ | 222 sci-hub.se |

Chiroptical Properties (If Applicable for Related Analogs with Chiral Centers)

Chiroptical properties, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are exhibited by chiral molecules. The parent compound, this compound, is not chiral and therefore does not exhibit chiroptical properties.

For chiroptical properties to be observed, a chiral center or axial chirality would need to be introduced into the molecule. Based on the conducted literature search, there is no available information on the synthesis or chiroptical properties of chiral analogs of this compound. While studies on other chiral indazole derivatives exist, they are not directly analogous to the dinitro-substituted compound . researchgate.netrsc.org Therefore, a discussion of the chiroptical properties of related analogs is not applicable at this time.

Chemical Reactivity and Transformation Pathways of 2 Methyl 4,6 Dinitro 2h Indazole

Reactions Involving the Nitro Functionalities

The two nitro groups on the benzene (B151609) moiety of 2-methyl-4,6-dinitro-2H-indazole are strong electron-withdrawing groups. This electronic characteristic significantly influences the reactivity of the aromatic ring, making it susceptible to certain types of reactions while deactivating it towards others.

The presence of two nitro groups renders the benzene ring of this compound electron-deficient and thus highly activated towards nucleophilic aromatic substitution (SNAr). In general, SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group restores the aromaticity of the ring.

While specific studies on this compound are not extensively documented, the principles of SNAr on dinitro-aromatic systems are well-established. libretexts.orgresearchgate.net For a reaction to occur on the dinitro-indazole core, a suitable leaving group would need to be present on the ring. However, in this compound, the substituents are nitro groups and hydrogen atoms, which are not typically good leaving groups in SNAr reactions.

In analogous dinitro-aromatic compounds, a nitro group can sometimes be displaced by a strong nucleophile, particularly when positioned ortho or para to another activating group. rsc.org For instance, in reactions of 5,7-dinitroquinazoline-4-one with methylamine (B109427), regioselective nucleophilic aromatic substitution of a nitro group has been observed. rsc.org It is conceivable that under forcing conditions, one of the nitro groups of this compound could be substituted by a potent nucleophile. The regioselectivity of such a reaction would be influenced by the steric and electronic environment of the C4 and C6 positions.

| Reaction Type | General Conditions | Potential Products | Relevant Findings |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., alkoxide, amine), polar aprotic solvent (e.g., DMSO, DMF) | Substitution of a nitro group | The presence of electron-withdrawing nitro groups activates the ring for SNAr. libretexts.org In similar dinitro-heterocycles, nitro group displacement is possible. rsc.org |

The reduction of nitro groups to primary amines is a fundamental transformation in organic synthesis. In polynitro compounds like this compound, achieving selective reduction of one nitro group over the other can be a synthetic challenge. However, various reagents and conditions have been developed to facilitate such selective transformations. nih.gov

Commonly used reagents for the selective reduction of nitroarenes include sodium sulfide (B99878), ammonium (B1175870) sulfide (Zinin reduction), and tin(II) chloride in acidic media. The choice of reagent and reaction conditions can influence the outcome. For instance, the chemoselective reduction of one nitro group in a dinitrocoumarin derivative has been successfully achieved using sodium borohydride (B1222165) (NaBH₄) in the presence of a gold-on-titanium dioxide (Au/TiO₂) catalyst. mdpi.com This method yielded the corresponding amino-nitro compound in high yield. mdpi.com

Applying these principles to this compound, it is plausible that treatment with a mild reducing agent could selectively reduce one of the nitro groups to an amine, yielding either 2-methyl-4-amino-6-nitro-2H-indazole or 2-methyl-6-amino-4-nitro-2H-indazole. The regioselectivity would likely be influenced by the steric accessibility of the nitro groups and the specific reaction conditions employed.

| Reducing Agent | Typical Conditions | Potential Products |

| SnCl₂ / HCl | Acidic medium, room temperature or gentle heating | 2-methyl-4-amino-6-nitro-2H-indazole and/or 2-methyl-6-amino-4-nitro-2H-indazole, 2-methyl-4,6-diamino-2H-indazole |

| Na₂S / (NH₄)₂S | Aqueous or alcoholic solution | Primarily mono-amino products |

| NaBH₄ / Catalyst (e.g., Au/TiO₂) | Methanol, room temperature | High chemoselectivity for mono-reduction mdpi.com |

The amino-substituted derivatives of this compound, obtained from the selective reduction of the nitro groups, are versatile intermediates for further functionalization. One of the most important reactions of aromatic primary amines is diazotization, which involves treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt.

These diazonium salts are highly reactive and can undergo a variety of subsequent reactions, including:

Sandmeyer Reaction: Displacement of the diazonium group with a nucleophile (e.g., -Cl, -Br, -CN) using a copper(I) salt catalyst.

Schiemann Reaction: Conversion to an aryl fluoride (B91410) using fluoroboric acid (HBF₄).

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder as the catalyst.

Azo Coupling: Reaction with an activated aromatic compound (e.g., a phenol (B47542) or an aniline) to form an azo compound, which are often colored dyes.

While specific examples involving the amino derivatives of this compound are not readily found in the literature, these are standard and predictable transformations for aromatic amines.

Reactivity of the Indazole Ring System

The indazole ring system, a bicyclic heteroaromatic compound, possesses its own characteristic reactivity patterns, which are influenced by the substituents on the benzene moiety.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. However, the presence of two strongly deactivating nitro groups on the benzene ring of this compound makes further electrophilic substitution challenging. masterorganicchemistry.commsu.edu The nitro groups withdraw electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles.

If an electrophilic substitution were to occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. The methyl group at the N2 position is not directly attached to the benzene ring and thus has a minimal directing effect. The two nitro groups are meta-directing. chemguide.co.uk Therefore, any further electrophilic substitution would be expected to occur at the C5 or C7 positions, which are meta to both nitro groups. However, due to the severe deactivation of the ring, harsh reaction conditions would likely be required, which could lead to decomposition of the starting material.

| Reaction Type | Reagents | Predicted Outcome |

| Nitration | HNO₃ / H₂SO₄ | Extremely difficult due to deactivation by two nitro groups. If it occurs, likely at C5 or C7. |

| Halogenation | X₂ / Lewis Acid (e.g., FeX₃) | Very slow or no reaction. |

| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | Generally unsuccessful on strongly deactivated rings. |

The functionalization of the pyrazole (B372694) part of the indazole ring system offers another avenue for modifying the structure of this compound. The C3 position of the 2H-indazole ring is a site that can undergo various chemical transformations. Recent advances in organic synthesis have highlighted the late-stage functionalization of 2H-indazoles via C-H activation. rsc.org These methods often employ transition metal catalysts to introduce new substituents at specific positions of the heterocyclic ring. rsc.org

For this compound, C3 functionalization could potentially be achieved through methods such as:

Palladium-catalyzed cross-coupling reactions: If a suitable leaving group is installed at the C3 position.

Direct C-H activation/functionalization: Using transition metal catalysts to directly introduce aryl, alkyl, or other functional groups at the C3 position.

The electronic nature of the dinitro-substituted benzene ring would likely influence the reactivity of the pyrazole moiety in such transformations.

Reactions at the 2-Methyl Substituent

The reactivity of the 2-methyl group in this compound is significantly influenced by the strong electron-withdrawing nature of the dinitro-substituted indazole ring system. This activation makes the methyl protons more acidic than those on a typical alkyl-substituted heterocycle, potentially enabling a unique set of transformations. However, specific literature detailing the reactions at this methyl group is scarce, and much of the discussion is based on the established reactivity of analogous chemical structures.

Oxidation and Halogenation of the Methyl Group

Direct oxidation or halogenation of the methyl group on this compound is not well-documented in the literature. Typically, the oxidation of a methyl group attached to an aromatic or heteroaromatic ring requires specific oxidizing agents. For instance, the methyl group of dinitrotoluene can be oxidized to a benzyl (B1604629) alcohol, which can be further transformed. nih.gov This bioactivation process suggests that chemical oxidation is feasible, likely proceeding through a radical or an ionic mechanism depending on the reagents used. However, the high density of electron-withdrawing groups in this compound could make the ring system itself susceptible to oxidative degradation under harsh conditions.

Similarly, the halogenation of the methyl group would likely proceed via a radical mechanism, initiated by UV light or a radical initiator using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). While this is a standard method for benzylic halogenation, its application to this specific molecule has not been reported. It is important to note that the indazole ring itself is reactive towards halogenation. Metal-free methods have been developed for the highly regioselective halogenation of the C3 and C7 positions of the 2H-indazole core using N-halosuccinimides. nih.gov These competing ring halogenation reactions might complicate attempts to selectively halogenate the methyl group.

Conjugate Addition and Coupling Reactions

The 2-methyl substituent is not part of a conjugated system that could act as an acceptor for nucleophiles, so it does not participate in conjugate addition reactions.

Coupling reactions involving the 2-methyl group would most likely proceed through the deprotonation of the methyl group to form a carbanion. The presence of two nitro groups on the indazole ring significantly increases the acidity of the C-H bonds of the methyl group, making this deprotonation feasible with a sufficiently strong base. This concept is supported by studies on related structures; for example, base-catalyzed C-H deprotonation of ortho-alkyl groups on azoxybenzenes is a key step in the synthesis of 2-aryl-2H-indazoles. rsc.org

Once formed, the resulting anion could, in principle, act as a nucleophile in coupling reactions with various electrophiles. For example, condensation with aldehydes could lead to the formation of styryl-type derivatives, a reaction observed with 2-methyl-3-nitropyridines. researchgate.net However, no specific examples of such coupling reactions involving the 2-methyl group of this compound have been reported in the scientific literature. Research on the functionalization of 2H-indazoles has predominantly focused on direct C-H functionalization of the heterocyclic ring, particularly at the C3 position, using photocatalysis or transition-metal catalysis to introduce amide or other functional groups. acs.orgnih.gov

Ring-Opening and Ring-Rearrangement Reactions

The stability of the indazole ring in this compound is compromised by the presence of two strongly electron-withdrawing nitro groups. Such highly electron-deficient aromatic systems are known to be susceptible to nucleophilic aromatic substitution and, in some cases, ring-opening reactions.

While specific studies on the ring-opening of this compound are not available, parallels can be drawn from the chemistry of other dinitro-aromatic compounds. For example, 2,4-dinitrobenzene derivatives can react with nucleophiles, sometimes leading to the cleavage of bonds within the molecule. researchgate.net It is plausible that potent nucleophiles could attack the electron-deficient carbon atoms of the indazole ring, potentially initiating a cascade of reactions that results in the opening of the heterocyclic ring. This is analogous to the formation of Meisenheimer complexes, where a nucleophile adds to an electron-poor aromatic ring. rsc.org In the case of nitro-substituted indazoles, hydrolysis leading to the cleavage of N-substituents has been observed, indicating the ring's sensitivity to nucleophilic attack. acs.org

Ring-rearrangement reactions for this specific compound are not described in the literature. While various types of ring rearrangements, such as ring expansions and contractions, are known in heterocyclic chemistry, rsc.orgyoutube.com there is no indication that this compound undergoes such transformations under typical laboratory conditions.

Acid-Base Properties and Protonation/Deprotonation Equilibria in Aqueous and Non-Aqueous Media

The acid-base properties of this compound are dictated by two main features: the basicity of the pyridine-like nitrogen atom (N1) and the acidity of the protons on the 2-methyl group.

The basicity of the indazole core is significantly diminished by the powerful electron-withdrawing effects of the two nitro groups. Protonation would occur at the N1 atom to form the corresponding indazolium cation. The strength of a base is often evaluated by the pKa of its conjugate acid; a lower pKa value for the conjugate acid corresponds to a weaker base. youtube.commsu.edu Experimental studies on mono-nitroindazoles in aqueous hydrochloric acid have shown that the introduction of a single nitro group drastically reduces the basicity of the indazole system compared to the parent compound. acs.orgnih.gov

The data clearly shows that a nitro group, regardless of its position, makes the indazole a much weaker base, with the pKa of the conjugate acid dropping into the negative range. nih.gov Given that this compound contains two such groups, its basicity is expected to be extremely low, with the pKa of its conjugate acid being significantly more negative than the values listed for the mononitro derivatives. This means that very strong acidic conditions would be required to achieve significant protonation.

Table 1: pKa Values of the Conjugate Acids of Various Nitro-1H-indazoles in Aqueous Media

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| 1H-Indazole | 1.04 | nih.gov |

| 4-Nitro-1H-indazole | 0.24 | nih.gov |

| 5-Nitro-1H-indazole | -0.96 | nih.gov |

| 6-Nitro-1H-indazole | -0.97 | nih.gov |

Deprotonation equilibria primarily concern the protons of the 2-methyl group. As discussed previously (Section 4.3.2), the electron-withdrawing indazole ring enhances the acidity of these protons. This allows for deprotonation by a strong base, establishing an equilibrium between the neutral molecule and its corresponding carbanion. The position of this equilibrium would depend on the strength of the base and the solvent used. In non-aqueous media like DMSO or THF, using bases such as sodium hydride or potassium tert-butoxide could favor the formation of the anionic species, which could then be used in further synthetic transformations. The pKa of these methyl protons has not been reported, but it is expected to be significantly lower than that of typical methyl-substituted heterocycles due to resonance and inductive stabilization of the conjugate base by the dinitro-indazole system. organicchemistrydata.org

Theoretical and Computational Investigations of 2 Methyl 4,6 Dinitro 2h Indazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic properties of molecules. For the indazole framework, these calculations reveal a high degree of planarity. In the closely related compound, 2-methyl-6-nitro-2H-indazole , X-ray crystallography and computational studies have shown that the indazole ring system is nearly planar. nih.govresearchgate.net The maximum deviation from the plane for any atom in the bicyclic system is minimal, on the order of 0.0118 Å. nih.gov

Calculations on related nitro-indazoles show that the presence of electron-withdrawing nitro groups significantly impacts bond lengths and charge distribution. For instance, the C-NO₂ bond length is a key parameter, and the adjacent C-C bonds within the benzene (B151609) ring are also affected. These computational models provide a foundational understanding of the molecule's static structure.

Table 1: Selected Crystallographic Data for the Analogous Compound 2-Methyl-6-nitro-2H-indazole

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇N₃O₂ | nih.gov |

| Molecular Weight | 177.17 g/mol | researchgate.net |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 3.793 | nih.gov |

| b (Å) | 12.200 | nih.gov |

| c (Å) | 16.675 | nih.gov |

| β (°) | 95.722 | nih.gov |

| Max. Deviation from Planarity (Å) | 0.0118 | nih.gov |

| Nitro Group Twist Angle (°) | 0.93 | nih.gov |

Analysis of Tautomeric and Isomeric Stabilities (1H- vs. 2H-Indazole)

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov The energy difference is significant; MP2/6-31G** calculations indicate the 1H-tautomer of the parent indazole is more stable by approximately 15 kJ·mol⁻¹ (3.6 kcal/mol). nih.govchemicalbook.com This inherent stability makes the 1H form the predominant tautomer in most conditions. nih.gov

When a substituent, such as a methyl group, is placed on one of the nitrogen atoms, the tautomerism is locked, leading to distinct isomers: 1-methyl-indazole and 2-methyl-indazole. For the unsubstituted indazole ring, the 1-methyl-1H-indazole isomer is calculated to be more stable than 2-methyl-2H-indazole by about 3.2 kcal/mol. chemicalbook.com

However, the electronic effects of substituents on the benzene ring can influence this relative stability. The presence of two strong electron-withdrawing nitro groups at positions 4 and 6 in 2-methyl-4,6-dinitro-2H-indazole would significantly alter the electronic landscape compared to the parent indazole. While the 1H-isomer is generally favored, the specific substitution pattern in dinitro compounds can modulate the relative energies. Computational analysis on variously substituted indazoles confirms that electronic factors play a crucial role in determining the most stable isomer. beilstein-journals.org A detailed computational study on the 1-methyl-4,6-dinitro-1H-indazole versus the this compound isomer would be necessary to definitively determine which is more stable.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the transition states of a reaction pathway. This analysis provides activation energies, which helps in predicting reaction feasibility and regioselectivity.

For example, the mechanism for the N-alkylation of indazoles has been studied computationally. DFT calculations (B97X-D/6-31G*) on the reaction of indazole with methyl trichloroacetimidate (B1259523) were used to calculate the reaction energy profiles for both N1 and N2 alkylation. wuxibiology.com Such studies can reveal subtle non-covalent interactions in the transition state that favor one isomer over another, explaining observed experimental outcomes. wuxibiology.com

Another relevant example is the synthesis of 2H-indazoles via the Cadogan reductive cyclization. Computational modeling of this reaction has been used to investigate whether the mechanism proceeds through a nitrene intermediate or via alternative pathways involving N-oxide intermediates. escholarship.org These theoretical studies suggested that cyclization pathways not involving a free nitrene could have lower energy barriers. escholarship.org By calculating the energies of intermediates and transition states, a deeper understanding of the reaction can be achieved. Similar computational approaches could be applied to investigate the specific synthetic routes to This compound .

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with DFT. nih.govresearchgate.net For a series of nitro-1H-indazoles, calculations at the B3LYP/6-311++G(d,p) level have been shown to provide a sound basis for experimental observations and have been used to confirm the structures of isomers that are difficult to isolate or characterize. nih.gov The presence and position of nitro groups have a predictable deshielding effect on nearby carbon and proton atoms, which is well-reproduced by these calculations. arpgweb.com Calculated chemical shifts are often correlated with experimental values to confirm assignments, showing excellent linearity. tandfonline.com

Table 2: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts (ppm) for the Analogous Compound 1-Methyl-4-nitro-1H-indazole

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C3 | 134.4 | 134.1 |

| C3a | 140.2 | 139.8 |

| C4 | 142.1 | 141.7 |

| C5 | 118.9 | 118.5 |

| C6 | 128.8 | 128.4 |

| C7 | 109.1 | 108.7 |

| C7a | 123.4 | 123.0 |

| N-CH₃ | 34.7 | 34.4 |

Note: Data derived from studies on 1-methyl-nitro-indazoles. The exact values can vary based on the specific DFT functional and basis set used. This table serves as an example of the typical accuracy achieved.

Vibrational Frequencies: Theoretical calculations are also used to predict infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating the harmonic vibrational frequencies using methods like B3LYP or B3PW91 with basis sets such as 6-311G**, a theoretical spectrum can be generated. nih.govresearchgate.net These calculated frequencies are often scaled by a factor to better match experimental results, accounting for anharmonicity and method-inherent approximations. nih.gov The potential energy distribution (PED) analysis can then be used to make unambiguous assignments for the observed vibrational bands. researchgate.net

Advanced Density Functional Theory (DFT) and Ab Initio Methodologies

The theoretical investigation of indazole derivatives relies on a variety of sophisticated computational methods.

Density Functional Theory (DFT): This is the most common approach due to its favorable balance of computational cost and accuracy. researchgate.net

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used for geometry optimizations, frequency calculations, and NMR predictions. researchgate.nettandfonline.com Other hybrid functionals like B3PW91 and mPW1PW91 are also employed and can offer improved accuracy for specific properties. nih.govresearchgate.net

Basis Sets: The choice of basis set is critical. Pople-style basis sets like 6-31G(d,p) are common for initial optimizations, while larger sets like 6-311G(d,p) or those including diffuse functions (e.g., 6-311++G(d,p)) are used for more accurate energy and spectroscopic calculations. nih.govtandfonline.com

Ab Initio Methods: These methods are based on first principles without empirical parameterization.

Hartree-Fock (HF): This is a foundational ab initio method, though it does not account for electron correlation and is often less accurate than DFT for many applications. nih.gov

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation and provides more accurate energy calculations than HF. It has been used to determine the relative stabilities of indazole tautomers. nih.gov

These advanced computational methodologies, often used in combination, provide a powerful arsenal (B13267) for the detailed characterization of molecules like This compound , from its ground-state geometry to its reactivity and spectroscopic signatures.

Synthesis and Chemical Properties of Structural Derivatives and Analogs of 2 Methyl 4,6 Dinitro 2h Indazole

Variations in Methyl Group Substitution and its Impact on Reactivity

The synthesis of 2-substituted-4,6-dinitro-2H-indazoles can be achieved through various synthetic routes. One efficient method involves the reaction of 2-chloro- or 2-bromobenzaldehydes with primary amines and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles. This one-pot, three-component reaction offers a broad substrate scope with high tolerance for various functional groups. Another approach involves the reductive cyclization of ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and amines, using tri-n-butylphosphine. organic-chemistry.org

A notable synthesis of 2-R-4,6-dinitro-2H-indazoles, where R can be an aryl or a substituted amine, starts from 2,4,6-trinitrotoluene (B92697) (TNT). sci-hub.seresearchgate.net This method proceeds through the formation of C-(2,4,6-trinitrophenyl)-N-R-azomethines, followed by the regiospecific substitution of the ortho-nitro group with an azido (B1232118) group and subsequent thermolysis to yield the desired 2-substituted-4,6-dinitro-2H-indazole. sci-hub.seresearchgate.net

The nature of the substituent at the N-2 position significantly influences the reactivity of the dinitroindazole ring. While specific studies on varying the methyl group to other alkyl groups in 2-methyl-4,6-dinitro-2H-indazole are not extensively documented in publicly available literature, general principles of organic chemistry suggest that altering the alkyl group from methyl to larger groups like ethyl or tert-butyl would introduce steric hindrance. This increased steric bulk around the N-2 position could affect the rate and regioselectivity of subsequent reactions, such as electrophilic or nucleophilic attacks on the indazole ring system. For instance, reactions at the neighboring C-3 position might be sterically hindered.

Furthermore, the electronic nature of the N-2 substituent plays a crucial role. Replacing the electron-donating methyl group with an electron-withdrawing group, such as a phenyl or a substituted aryl group, would decrease the electron density of the indazole ring system. This modification would make the ring more susceptible to nucleophilic attack, particularly at the positions activated by the nitro groups. The synthesis of 2-aryl-4,6-dinitro-2H-indazoles has been reported, highlighting the feasibility of introducing electronically diverse substituents at the N-2 position. sci-hub.seresearchgate.net

Systematic Exploration of Substituent Effects (Electronic and Steric) on the Dinitroindazole Core

The reactivity of the this compound core is profoundly influenced by the powerful electron-withdrawing nature of the two nitro groups. These groups significantly decrease the electron density of the benzene (B151609) portion of the indazole, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The principles governing SNAr reactions in dinitrobenzene derivatives provide a framework for understanding the reactivity of the dinitroindazole core. rsc.org

Electronic Effects:

The introduction of further substituents on the dinitroindazole core would modulate its reactivity based on their electronic properties.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, if introduced onto the benzene ring, would partially counteract the electron-withdrawing effect of the nitro groups. This would decrease the ring's susceptibility to nucleophilic attack.

Electron-withdrawing groups (EWGs) , such as cyano (-CN) or trifluoromethyl (-CF3) groups, would further enhance the electron deficiency of the ring, making it even more reactive towards nucleophiles.

Quantitative structure-activity relationship (QSAR) studies on related heterocyclic compounds have demonstrated that descriptors related to electronegativity and polarizability are crucial in predicting their chemical behavior. mdpi.comfrontiersin.org Similar principles would apply to substituted 2-methyl-4,6-dinitro-2H-indazoles.

Steric Effects:

Steric hindrance plays a critical role in directing the outcome of reactions involving the dinitroindazole core.

Substituents ortho to the existing nitro groups or at the C-7 position would sterically hinder the approach of reagents to these sites.

The size of the nucleophile is also a determining factor. Bulky nucleophiles will preferentially attack less hindered positions.

Synthesis of Fused Polycyclic Heterocyclic Systems Incorporating the Dinitro-2H-Indazole Moiety

The synthesis of fused polycyclic heterocyclic systems containing the dinitro-2H-indazole moiety represents a synthetic challenge with the potential to generate novel compounds with interesting properties. While specific examples starting directly from this compound are not readily found in the literature, established methods for the synthesis of fused indazoles and other polycyclic heterocycles can be adapted. nih.govnih.gov

One potential strategy involves the functionalization of the this compound core to introduce reactive handles that can participate in cyclization reactions. For example, introduction of a suitable substituent at the C-3 or C-7 position could enable subsequent annulation reactions to form a new ring.

Another approach could involve the construction of the dinitroindazole ring as part of a larger, pre-existing polycyclic framework. For instance, a suitably substituted nitrated polycyclic aromatic compound could be a precursor for the formation of the indazole ring via reductive cyclization or other ring-forming methodologies.

The development of synthetic routes to isothiazole-fused systems, for example, often involves the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate. thieme-connect.com Analogous strategies could potentially be explored for the synthesis of thiazine-fused dinitroindazoles.

Analogs with Altered Nitro Group Positions or Number

The chemical properties and reactivity of dinitro-2H-indazoles are highly dependent on the position and number of the nitro groups. The synthesis and characterization of isomers of this compound provide valuable insights into these structure-property relationships.

Analogs with Altered Nitro Group Positions:

Research has been conducted on other dinitro-2H-indazole isomers, such as 2-methyl-5-nitro-2H-indazole and 2-methyl-6-nitro-2H-indazole. ontosight.ainist.govresearchgate.net The synthesis of these compounds often involves nitration of the corresponding methyl-2H-indazole. The position of nitration is directed by the existing substituents on the indazole ring.

The electronic distribution and, consequently, the reactivity of these isomers differ significantly from the 4,6-dinitro isomer. For example, in 2-methyl-5-nitro-2H-indazole, the nitro group at the 5-position influences the reactivity of the adjacent C-4 and C-6 positions. Similarly, the 6-nitro substituent in 2-methyl-6-nitro-2H-indazole will primarily activate the C-5 and C-7 positions towards nucleophilic attack.

Analogs with Altered Number of Nitro Groups:

The synthesis of mononitro and trinitro derivatives of 2-methyl-2H-indazole would also lead to compounds with distinct chemical properties. A mononitro-2-methyl-2H-indazole would be less electron-deficient than the dinitro analogs and consequently less reactive towards nucleophiles. Conversely, a trinitro-2-methyl-2H-indazole would be an extremely electron-poor system, exhibiting high reactivity.

The synthesis of these analogs allows for a systematic study of the impact of the number and position of nitro groups on the chemical and physical properties of the 2-methyl-2H-indazole scaffold.

Advanced Methodological Considerations in Research on 2 Methyl 4,6 Dinitro 2h Indazole

Chromatographic Separation and Purification Techniques

The purification of 2-methyl-4,6-dinitro-2H-indazole from reaction mixtures, which often contain isomeric byproducts and unreacted starting materials, is critical for obtaining accurate analytical data and for its potential applications. Chromatographic techniques are paramount in achieving the required purity.

Column Chromatography: This is a fundamental and widely used method for the purification of nitrated indazoles. The choice of stationary and mobile phases is crucial for effective separation. For compounds like this compound, silica (B1680970) gel is a common stationary phase due to its polarity and ability to separate isomers. wpmucdn.commdpi.com The mobile phase, or eluent, is typically a mixture of non-polar and moderately polar organic solvents. A common strategy involves starting with a less polar solvent system, such as a mixture of hexanes and dichloromethane (B109758), and gradually increasing the polarity, for instance, by increasing the proportion of dichloromethane or by adding a more polar solvent like ethyl acetate (B1210297). wpmucdn.comnih.gov This gradient elution allows for the separation of compounds with different polarities. For instance, in the purification of related 2-phenyl-2H-indazole derivatives, a mobile phase of hexane-ethyl acetate (90:10) has been successfully employed. nih.gov The separation is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. wpmucdn.com

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the separation of complex mixtures of isomers, HPLC offers higher resolution and efficiency compared to standard column chromatography. While specific HPLC methods for this compound are not extensively documented in the provided search results, methods developed for similar nitroaromatic compounds, such as 2,4-dinitroanisole (B92663) (DNAN), can provide a basis for method development. researchgate.net A typical HPLC system for such compounds would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic structure of this compound would exhibit strong UV absorbance.

Gas Chromatography (GC): GC can be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The NIST WebBook lists gas chromatography as a relevant analytical technique for the related compound 2-methyl-4,6-dinitrophenol. nist.gov For analysis, a capillary column with a non-polar or medium-polarity stationary phase would likely be used. The injector and detector temperatures must be carefully optimized to prevent thermal decomposition of the nitro groups. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with GC-MS providing both retention time and mass spectral data for definitive identification.

A comparative overview of these techniques is presented in the table below.

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Advantages | Considerations |

| Column Chromatography | Silica gel, Alumina | Hexane/Dichloromethane, Hexane/Ethyl Acetate | Low cost, scalable for preparative purification | Lower resolution than HPLC, can be time-consuming |

| HPLC | C18, C8 (Reversed-phase) | Acetonitrile/Water, Methanol/Water | High resolution and sensitivity, quantitative analysis | Higher cost of instrumentation and solvents |

| GC | Polysiloxane-based (e.g., DB-5) | Helium, Nitrogen | High resolution for volatile compounds, can be coupled to MS | Potential for thermal degradation of the analyte |

Crystallization Techniques for Single Crystal Growth

The growth of high-quality single crystals is essential for determining the three-dimensional molecular structure of this compound by X-ray crystallography. This information is fundamental for understanding its chemical and physical properties.

Slow Evaporation: A straightforward and widely used method for growing single crystals is the slow evaporation of a saturated solution. nih.gov In the case of the related compound 2-methyl-6-nitro-2H-indazole, crystals suitable for X-ray analysis were obtained by the slow evaporation of a dichloromethane solution. nih.gov This technique involves dissolving the purified compound in a suitable solvent or solvent mixture at room temperature and allowing the solvent to evaporate slowly and undisturbed over a period of days or weeks. The choice of solvent is critical; it should be one in which the compound has moderate solubility and a lower vapor pressure to ensure a slow evaporation rate.

Solution Growth Technique: This method, also known as the slow cooling method, involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or slightly supersaturated solution. The solution is then allowed to cool slowly, which reduces the solubility of the compound and promotes the formation of well-ordered crystals. For growing single crystals of organic compounds like dinitrobenzoate derivatives, a supersaturation method can be employed where the compound is dissolved in a solvent and then allowed to crystallize. semnan.ac.irresearchgate.net The selection of the solvent is crucial, and various organic solvents should be screened to find one that provides good quality crystals. nih.gov

Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container, which is then placed inside a larger, sealed container that contains a more volatile solvent (the precipitant) in which the compound is insoluble. The precipitant vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. This method allows for very slow and controlled crystal growth, which can lead to high-quality crystals.

The table below summarizes key aspects of these crystallization techniques.

| Technique | Principle | Typical Solvents | Key Parameters |

| Slow Evaporation | Gradual increase in concentration due to solvent evaporation | Dichloromethane, Acetone, Ethanol | Solvent volatility, temperature, container opening |

| Solution Growth (Slow Cooling) | Decreased solubility upon slow cooling of a saturated solution | Methanol, Ethanol, Acetonitrile | Cooling rate, initial concentration, solvent purity |

| Vapor Diffusion | Gradual decrease in solubility by diffusion of a precipitant vapor | A solvent pair where one is a good solvent and the other is a poor solvent | Choice of solvent/precipitant pair, temperature, diffusion rate |

Reaction Optimization and Process Chemistry Considerations

The synthesis of this compound, often derived from energetic materials like 2,4,6-trinitrotoluene (B92697) (TNT), requires careful optimization and adherence to safety protocols, especially when considering scaling up the process. researchgate.net

Reaction Optimization: The goal of reaction optimization is to maximize the yield and purity of the desired product while minimizing reaction time, energy consumption, and waste generation. For the synthesis of 2H-indazoles, several parameters can be varied, including the choice of reagents, catalysts, solvents, temperature, and reaction time. researchgate.netorganic-chemistry.org For instance, in the synthesis of 2-R-4,6-dinitro-2H-indazoles, the thermolysis of the azide (B81097) intermediate is a critical step, and the temperature needs to be carefully controlled to ensure efficient cyclization without promoting side reactions or decomposition. researchgate.net A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify optimal conditions. europa.eu

Process Chemistry and Safety: The synthesis of dinitro-aromatic compounds involves highly exothermic nitration reactions and potentially unstable intermediates. acs.orgvapourtec.com Therefore, process safety is a primary concern. Key considerations include:

Late-stage Nitration: Introducing the energetic nitro groups as late as possible in the synthetic sequence minimizes the hazards associated with handling and processing intermediates. acs.org

Thermal Hazard Assessment: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry are essential to understand the thermal properties of reactants, intermediates, and products, and to identify potential thermal runaway scenarios. acs.org

Flow Chemistry: Performing reactions in continuous flow reactors offers significant safety advantages over traditional batch processes for energetic materials. europa.euvapourtec.comeuropa.eu Flow reactors provide superior heat and mass transfer, which helps to prevent the formation of hot spots and control exothermic reactions. europa.euvapourtec.com The small reactor volume at any given time also reduces the consequences of a potential incident. vapourtec.com This approach is particularly well-suited for hazardous reactions like nitrations. vapourtec.com

The table below outlines some key considerations for optimizing the synthesis of this compound.

| Parameter | Objective | Methodology/Consideration |

| Yield & Purity | Maximize formation of the desired 2-methyl isomer | Screening of catalysts, solvents, and temperature for the cyclization step. Use of DoE. |

| Safety | Prevent thermal runaway and handle hazardous materials safely | Late-stage introduction of nitro groups, thermal analysis (DSC), use of flow chemistry. europa.euacs.orgvapourtec.com |

| Scalability | Ensure a robust and reproducible process for larger quantities | Development of a process that avoids difficult purifications and uses readily available, safe reagents. Transitioning from batch to continuous flow processing. europa.eueuropa.eu |

In Situ Monitoring Techniques for Reaction Progress

Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates, which is crucial for optimization and control. magritek.comyoutube.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: In situ FT-IR spectroscopy is a powerful tool for monitoring the progress of reactions in real-time. youtube.comnih.govresearchgate.net By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing the changes in their characteristic infrared absorption bands. youtube.com For the synthesis of this compound, in situ FT-IR could be used to monitor the disappearance of the azide precursor (characteristic N₃ stretch) and the appearance of the indazole ring vibrations. This technique is particularly useful for studying nitration reactions, allowing for the real-time tracking of the consumption of the starting material and the formation of the nitrated product. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Flow Spectroscopy: NMR spectroscopy provides detailed structural information, making it an excellent technique for reaction monitoring. beilstein-journals.orgosf.ioresearchgate.net By flowing the reaction mixture through an NMR tube placed within the spectrometer, the reaction can be monitored continuously. magritek.combeilstein-journals.org This "on-line" or "in-line" setup allows for the quantitative determination of the concentrations of various species in the reaction mixture over time without the need for sampling and quenching. magritek.com Benchtop NMR spectrometers are increasingly being used for this purpose, making the technique more accessible. osf.iorsc.org For the synthesis of this compound, flow NMR could be used to distinguish between the desired product and any isomeric byproducts, providing crucial information for reaction optimization.

The application of these in situ techniques is summarized below.

| Technique | Information Obtained | Advantages for this compound Synthesis |

| In Situ FT-IR | Functional group changes, concentration profiles of reactants and products | Real-time monitoring of the azide to indazole cyclization, tracking of nitration progress. youtube.comresearchgate.net |

| NMR Flow Spectroscopy | Structural elucidation of intermediates, quantitative analysis of isomers | Isomer-specific monitoring of product formation, understanding reaction kinetics and mechanism. magritek.combeilstein-journals.orgresearchgate.net |

Future Research Horizons and Unexplored Chemical Dimensions for 2 Methyl 4,6 Dinitro 2h Indazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2H-indazoles, in general, has been approached through various methods, including the Cadogan reaction, which involves the reductive cyclization of ortho-nitrobenzylidene amines. mdpi.comescholarship.org However, these reactions can require harsh conditions. escholarship.org Future research should prioritize the development of more efficient, milder, and environmentally benign synthetic pathways.

A particularly promising and efficient route starts from the readily available explosive 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.netsci-hub.se This multi-step synthesis demonstrates a valuable method for chemical utilization of TNT. sci-hub.se The process involves the transformation of TNT into C-(2,4,6-trinitrophenyl)-N-R-azomethines, followed by a regiospecific nucleophilic substitution of the ortho-nitro group with an azide (B81097) ion (NaN₃). The final step is a thermolysis of the resulting azide, which cyclizes to form the 2-R-4,6-dinitro-2H-indazole ring system in high yields. researchgate.netsci-hub.se

Table 1: Synthesis of 2-R-4,6-dinitro-2H-indazoles from TNT researchgate.netsci-hub.se

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Azomethine Formation | TNT or 2,4,6-trinitrobenzaldehyde (B1619841) (TNBA) condensed with various amines (R-NH₂) | C-(2,4,6-trinitrophenyl)-N-R-azomethines |

| 2 | Azidation | NaN₃ in DMF at 20 °C | Regiospecific substitution of the ortho-nitro group to form an azide |

| 3 | Cyclization | Thermolysis in ethylene (B1197577) glycol at 150-180 °C | Formation of 2-R-4,6-dinitro-2H-indazoles |

Future efforts could build upon this foundation by exploring greener solvents, such as polyethylene (B3416737) glycol (PEG), which has been successfully used in copper-catalyzed synthesis of other 2H-indazoles. organic-chemistry.org Furthermore, adapting modern synthetic techniques like visible-light-driven photocatalysis, which has been used for other indazole functionalizations, could lead to milder and more sustainable routes. nih.gov

Expanding the Repertoire of Chemical Transformations and Functionalizations

The synthetic utility of 2-methyl-4,6-dinitro-2H-indazole is largely determined by the range of chemical transformations it can undergo. The synthesis starting from TNT already allows for significant diversity by varying the 'R' group on the amine precursor. researchgate.netsci-hub.se However, the dinitro-substituted indazole core itself presents numerous opportunities for further functionalization.

Future research should investigate:

Selective Reduction: Developing methods to selectively reduce one of the two nitro groups would yield amino-nitro-2H-indazoles. These compounds could serve as versatile intermediates for constructing more complex molecules, analogous to how other aminoindazoles are used. researchgate.net

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nitro groups activate the aromatic ring, potentially allowing for the substitution of other groups on the benzene (B151609) portion of the molecule.

C-H Functionalization: Modern catalytic methods for direct C-H functionalization could be explored to introduce new substituents at various positions on the indazole ring system, a strategy that has been applied to other azobenzenes to synthesize 2H-indazoles. nih.gov

Acylation and Alkylation: Reactions such as the visible-light-induced decarboxylative coupling with α-keto acids could be adapted to introduce acyl groups at the C3 position, a transformation demonstrated on other 2H-indazoles. nih.gov Similarly, N2-alkylation methods established for the general indazole class could be tested. organic-chemistry.org

Table 2: Potential Functionalization Reactions

| Reaction Type | Position | Potential Reagents | Desired Product |

|---|---|---|---|

| Selective Reduction | C4 or C6-NO₂ | Mild reducing agents (e.g., Na₂S, SnCl₂) | Amino-nitro-2H-indazoles |

| C3-Acylation | C3 | α-Keto acids, visible light nih.gov | 3-Acyl-2-methyl-4,6-dinitro-2H-indazoles |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is a powerful tool for understanding and predicting chemical behavior, thereby guiding experimental work. For this compound, advanced computational modeling can provide crucial insights. Quantum-chemical calculations have already been used to explain the regioselectivity in the TNT-based synthesis, showing that steric effects cause the ortho-nitro group to rotate out of the plane of the aromatic ring, facilitating its substitution. sci-hub.se

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to map the energy profiles of potential synthetic and functionalization reactions. This approach has been used to understand mechanisms in other indazole syntheses, such as iodine-mediated cyclizations. nih.gov

Predicting Spectroscopic Properties: Calculating NMR and other spectroscopic data to aid in the characterization of new derivatives. nih.gov

Electronic Structure Analysis: Modeling the molecule's frontier molecular orbitals (HOMO/LUMO) to predict its reactivity and potential as a redox-active species in materials science applications.

Virtual Screening: If the molecule is pursued as a scaffold for drug design, computational docking studies can predict its binding affinity to biological targets, guiding the synthesis of the most promising derivatives.

Exploration of Unique Chemical Applications

While specific applications for this compound are not yet established, the broader indazole family exhibits a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. nih.govontosight.ai A key area for future research is to explore whether this dinitro derivative can serve as a valuable building block for new functional molecules.

Building Blocks for Complex Organic Molecules: The related compound, 2-methyl-6-nitro-2H-indazole, is a known intermediate in the synthesis of the antitumor drug pazopanib. researchgate.netnih.gov This precedent strongly suggests that this compound could be a precursor for novel kinase inhibitors or other biologically active agents. The synthesis of PARP inhibitors for cancer therapy from indazole scaffolds further highlights this potential. researchgate.net

Redox-Active Species in Materials Science: The presence of two nitro groups, which are strong electron-withdrawing groups, suggests that the compound may have interesting electronic properties. ontosight.ai It could be investigated as a redox-active component in organic electronic materials or as a precursor for energetic materials.

Analytical Reagents: The distinct structure and potential for chromophoric or fluorophoric derivatization could lead to applications as specialized analytical reagents.

High-Throughput Experimentation and Automation in Dinitro-2H-Indazole Synthesis

To rapidly explore the chemical space around this compound, high-throughput experimentation (HTE) and automated synthesis platforms are invaluable. High-throughput screening has already been instrumental in identifying indazole derivatives with potent biological activity, such as Sirt1 activators. nih.gov

This approach can be extended to synthesis by:

Automated Parallel Synthesis: Using automated reactors to rapidly execute variations of the TNT-based synthesis. researchgate.netsci-hub.se This would allow for the creation of a large library of 2-R-4,6-dinitro-2H-indazoles by using a diverse set of primary amine starting materials.

Rapid Reaction Screening: Employing HTE to quickly screen different catalysts, solvents, and reaction conditions to optimize the functionalization reactions discussed in section 8.2.

Library Generation for Biological Screening: The automated synthesis of a compound library would provide a diverse set of molecules ready for high-throughput screening against various biological targets, accelerating the discovery of new drug leads.

By systematically pursuing these research avenues, the scientific community can move this compound from a chemical curiosity to a valuable and versatile platform for innovation in both medicinal chemistry and materials science.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-4,6-dinitro-2H-indazole, and what critical reaction conditions maximize yield?

- Methodological Answer : Synthesis of nitro-substituted indazoles typically involves cyclization or nitration strategies. For example, 2-substituted indazoles can be synthesized via tin(II) chloride-mediated reduction of nitrobenzyl precursors in ethanol at 313 K, yielding planar indazole structures with dihedral angles <2° . Key conditions include:

- Catalyst : Tin(II) chloride dihydrate (6 mmol per 3 mmol precursor).

- Solvent : Ethanol, which facilitates mild reduction and crystallization.

- Temperature : 313 K to balance reaction rate and byproduct suppression.

Alternative routes may use nitro group introduction via mixed acid (HNO₃/H₂SO₄) systems, though regioselectivity must be monitored .

Q. What spectroscopic and crystallographic methods effectively characterize this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves planar indazole conformation (e.g., dihedral angles between substituents <46°) and nitro group orientation .

- NMR : Proton signals for methyl groups (δ ~2.39 ppm in DMSO-d₆) and aromatic protons (δ 7.09–7.98 ppm) confirm substitution patterns .

- HR-MS : Validates molecular weight (e.g., m/z 241.984 for Cl-substituted analogs) and fragmentation pathways .

- Chromatography : HPLC or GC-MS identifies impurities (e.g., residual nitro precursors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of nitro-substituted indazoles across studies?

- Methodological Answer : Contradictions often arise from variations in:

- Purity : Byproducts (e.g., unreacted nitro precursors) may confound bioactivity assays. Use preparative HPLC for ≥95% purity .

- Assay Conditions : Adjust pH (e.g., 7.4 for physiological relevance) and cell lines (e.g., HEK293 vs. HeLa) to replicate prior studies .

- Metabolic Stability : Nitro groups may act as prodrugs; assess metabolites via LC-MS in hepatic microsomes .

Cross-referencing data from PubChem and EPA toxicology databases (e.g., BAF values for environmental persistence) adds reliability .

Q. What strategies modulate the electronic properties of the indazole ring to enhance bioactivity?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing nitro groups increase electrophilicity, enhancing interactions with target proteins (e.g., kinase binding pockets) .

- Ring Planarity : Planar indazole structures (dihedral angles <2°) improve π-π stacking in enzyme active sites .

- Hybridization : Fuse indazole with pyrimidine (e.g., 2,5,6-trifluoropyrimidin-4-yl) to optimize solubility and bioavailability .

Computational modeling (e.g., QSPR) predicts logP and pKa for rational design .

Q. How do environmental factors (e.g., pH, temperature) influence the stability of nitro-substituted indazoles?

- Methodological Answer :

- Hydrolytic Stability : Nitro groups degrade under alkaline conditions (pH >9). Use buffered solutions (pH 4–7) for long-term storage .

- Thermal Stability : DSC/TGA analysis shows decomposition >150°C; avoid autoclaving .

- Photostability : Protect from UV light to prevent nitro-to-nitrite conversion .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for nitro-indazoles in published protocols?

- Methodological Answer : Discrepancies stem from:

- Catalyst Efficiency : Tin(II) chloride gives 40% yield , while Pd/C hydrogenation may improve to 60% but requires inert atmospheres .

- Regioselectivity : Competing nitration at C3 vs. C4 positions alters product ratios. Use directing groups (e.g., methyl at C2) to control regiochemistry .

- Workup Protocols : Silica gel chromatography vs. recrystallization impacts purity and yield .

Tables for Methodological Comparison

| Synthesis Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Tin(II) chloride reduction | 40 | Ethanol, 313 K, 6h | |

| Pd/C hydrogenation | 60 | H₂ (1 atm), THF, RT | |

| Mixed acid nitration | 35 | HNO₃/H₂SO₄, 0°C, 2h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.